

# Formulation Strategies for Oral Administration of Deudomperidone: Application Notes and Protocols

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Compound of Interest				
Compound Name:	Deudomperidone			
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#### Introduction

**Deudomperidone** (CIN-102) is a peripherally selective dopamine D2/D3 receptor antagonist, developed as a deuterated analog of domperidone.[1] Its primary indication is the treatment of gastroparesis.[2] The strategic replacement of hydrogen with deuterium atoms in the domperidone molecule is intended to alter its metabolic pathway, leading to a more favorable pharmacokinetic profile.[3] Specifically, the formulation of **deudomperidone** is designed to blunt the peak plasma concentration (Cmax) and extend the half-life compared to conventional domperidone, thereby aiming to reduce the risk of cardiac side effects, such as QT prolongation, while maintaining or improving therapeutic efficacy.[4][5]

Like its parent compound, **deudomperidone** is expected to be a poorly water-soluble drug, which presents a significant challenge for oral bioavailability. Domperidone is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. Therefore, enhancing its dissolution rate is a critical step in developing an effective oral dosage form. This document outlines various formulation strategies that can be employed to overcome the solubility challenges of **deudomperidone**, drawing from established techniques for domperidone and patent literature for the deuterated compound.

# **Physicochemical Properties**



A thorough understanding of the physicochemical properties of a drug is fundamental to designing an effective formulation. While specific data for **deudomperidone** is not extensively published, the properties of domperidone serve as a close proxy.

Property	Value (Domperidone)	Significance for Formulation
Molecular Formula	C22H24CIN5O2	Influences molecular weight and potential for intermolecular interactions.
Molecular Weight	425.9 g/mol	Relevant for calculating molar ratios in formulations.
Aqueous Solubility	Practically insoluble	This is the primary challenge for oral bioavailability, necessitating solubility enhancement techniques.
рКа	7.9 (weak base)	Solubility is pH-dependent, with higher solubility in acidic environments like the stomach.
Log P	3.9	Indicates high lipophilicity, which is favorable for membrane permeability but contributes to poor aqueous solubility.
Melting Point	~242.5 °C	High melting point suggests strong crystal lattice energy, which can hinder dissolution.

# **Formulation Strategies and Protocols**

Given the low solubility of **deudomperidone**, several advanced formulation strategies are applicable. The following sections detail the theoretical basis and provide exemplary experimental protocols for these approaches, primarily based on studies with domperidone.



### **Solid Dispersions**

Solid dispersion is a highly effective technique for improving the dissolution of poorly water-soluble drugs. It involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix at the molecular level. This approach increases the surface area available for dissolution and circumvents the need to overcome the crystal lattice energy of the drug.

- Polyvinylpyrrolidone (PVP K30): A common amorphous polymer that can form solid solutions with drugs.
- Polyethylene Glycols (PEG 6000): A semi-crystalline polymer that can enhance wetting and solubility.
- Poloxamers (Poloxamer 188): Surfactants that can improve wetting and inhibit drug precipitation.
- Preparation of the Polymeric Solution: Dissolve the chosen carrier (e.g., PVP K30) in a suitable solvent, such as ethanol, with continuous stirring until a clear solution is obtained.
- Incorporation of the Drug: Add the accurately weighed domperidone to the polymeric solution. Continue stirring for approximately 45 minutes to ensure complete dissolution and mixing.
- Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) under reduced pressure.
- Drying and Pulverization: Dry the resulting solid mass in a desiccator for 24 hours to remove any residual solvent. Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 355 μm).
- Characterization: Analyze the prepared solid dispersion for drug content, dissolution rate, and physical form (using techniques like DSC and XRD to confirm the amorphous state).
- Carrier Melting: Melt the hydrophilic carrier (e.g., PEG 6000) in a porcelain dish at a temperature approximately 5-10°C above its melting point.



- Drug Dispersion: Add the accurately weighed domperidone to the molten carrier and stir continuously until a homogenous dispersion is achieved.
- Solidification: Remove the dish from the heat source and allow the mixture to cool and solidify at room temperature. Placing it in an ice bath can facilitate rapid cooling, which helps in trapping the drug in an amorphous state.
- Pulverization and Sieving: Scrape the solidified mass, pulverize it using a mortar and pestle, and pass the powder through an 80-mesh sieve.

• Storage: Store the prepared solid dispersion in a desiccator until further evaluation.

Formulation	Drug:Carrier Ratio	Method	Dissolution Efficiency (%) after 60 min	Reference
Pure Domperidone	-	-	~30%	[6]
Domperidone:PV P K30	1:6	Solvent Evaporation	>90%	[6]
Domperidone:PE G 6000	1:4	Solvent Evaporation	~85%	[6]
Domperidone:Pol oxamer 188	1:4	Solvent Evaporation	~80%	[6]
Domperidone:Ge lucire 50/13:Poloxamer 188	1:2:1.5	Fusion	Nearly 100% in 30 min	[7]

## **Nanoparticle Formation**

Reducing the particle size of a drug to the nanometer range dramatically increases its surface area-to-volume ratio, leading to a significant enhancement in dissolution velocity, as described by the Noyes-Whitney equation.



- Drug Solution Preparation: Dissolve a precise amount of domperidone in a suitable organic solvent, such as dimethylformamide (DMF).
- Antisolvent and Stabilizer Preparation: Prepare an aqueous solution containing a stabilizer (e.g., PVP-K30, HPMC-E15) to prevent particle aggregation.
- Precipitation: Inject the drug solution at a controlled rate (e.g., 1 mL/min) into the rapidly stirring antisolvent solution. The drug will precipitate as nanoparticles upon mixing.
- Stirring and Maturation: Continue stirring for a defined period (e.g., 30 minutes) to allow for the stabilization of the nanoparticles.
- Isolation: Isolate the nanoparticles from the suspension by methods such as centrifugation or lyophilization (freeze-drying) to obtain a dry powder.
- Characterization: Characterize the nanoparticles for particle size, size distribution, surface morphology (SEM/TEM), and dissolution performance.

Stabilizer	Drug:Polymer Ratio	Average Particle Size (nm)	Dissolution after 30 min (%)	Reference
Pure Domperidone	-	> 2000	< 20%	[8]
PVP-K15	1:2	~84	> 90%	[8]
HPMC-E15	1:2	~150	~85%	[8]

## **Cyclodextrin Complexation**

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble drug molecules, like domperidone, forming inclusion complexes that have significantly improved aqueous solubility.

 Molar Ratio Calculation: Determine the appropriate molar ratio of domperidone to the cyclodextrin derivative (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD), typically starting with 1:1 or 1:2.

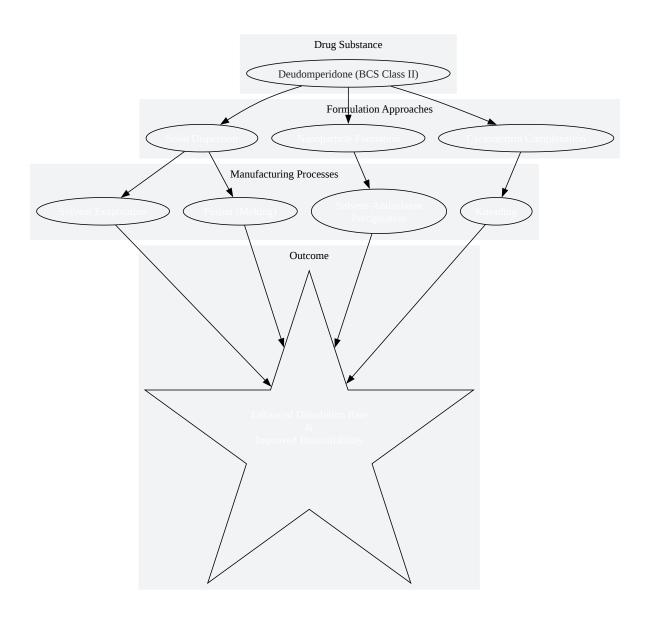


- Mixing: Mix the domperidone and HP-β-CD powders in a mortar.
- Kneading: Add a small amount of a hydro-alcoholic solution (e.g., water:ethanol 1:1) to the powder mixture and knead thoroughly for a period of 45-60 minutes to form a paste of suitable consistency.
- Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
- Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.
- Characterization: Evaluate the complex for successful inclusion using DSC (disappearance
  of the drug's melting peak) and FTIR, and assess the improvement in solubility and
  dissolution rate.

Formulation	Molar Ratio (Drug:HP-β- CD)	Preparation Method	Solubility Enhancement Factor	Reference
Domperidone in Water	-	-	1x	[9]
Domperidone:HP -β-CD	1:2	Kneading	> 10x	[9]
Domperidone:Me thylated-β-CD	1:1	Ultrasonication	Significant increase	[10]

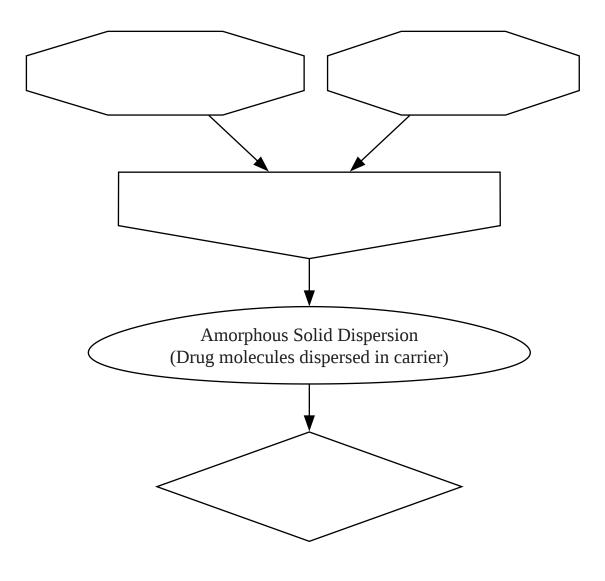
# **Visualization of Workflows and Concepts**





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## **Conclusion and Future Directions**

The oral formulation of **deudomperidone** is centered on overcoming the inherent poor aqueous solubility of the molecule to ensure adequate bioavailability and a modified pharmacokinetic profile. While the exact composition of the clinical formulation CIN-102 is proprietary, the principles and protocols outlined here for its parent compound, domperidone, provide a robust framework for research and development. Strategies such as solid dispersions, nanoparticle engineering, and cyclodextrin complexation have been proven effective.[6][8][9]

Future work in this area should focus on optimizing these technologies for **deudomperidone**, potentially exploring combination approaches (e.g., a solid dispersion of a cyclodextrin



complex) and developing modified-release dosage forms as suggested in the patent literature. [11] The ultimate goal is to develop a stable, scalable, and effective oral product that leverages the improved safety profile of **deudomperidone** to provide a much-needed therapeutic option for patients with gastroparesis.

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